
(3-Ethylcyclohexyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethylcyclohexyl)hydrazine is an organic compound with the molecular formula C8H18N2 It consists of a cyclohexane ring substituted with an ethyl group at the third position and a hydrazine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethylcyclohexyl)hydrazine typically involves the reaction of 3-ethylcyclohexanone with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via the formation of a hydrazone intermediate, which is subsequently reduced to yield the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is achieved through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Ethylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include azines, amines, and various substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Ethylcyclohexyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Ethylcyclohexyl)hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This interaction can disrupt cellular processes, making the compound effective in antimicrobial and anticancer applications.
Vergleich Mit ähnlichen Verbindungen
Hydrazine: A simple hydrazine derivative with the formula N2H4, used as a reducing agent and in rocket propellants.
Monomethylhydrazine: A methyl-substituted hydrazine used in rocket fuels and as a chemical intermediate.
Unsymmetrical Dimethylhydrazine: A dimethyl-substituted hydrazine with applications in rocket propulsion and chemical synthesis.
Uniqueness: (3-Ethylcyclohexyl)hydrazine is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to simpler hydrazine derivatives
Eigenschaften
Molekularformel |
C8H18N2 |
|---|---|
Molekulargewicht |
142.24 g/mol |
IUPAC-Name |
(3-ethylcyclohexyl)hydrazine |
InChI |
InChI=1S/C8H18N2/c1-2-7-4-3-5-8(6-7)10-9/h7-8,10H,2-6,9H2,1H3 |
InChI-Schlüssel |
HIXOWNRXBABCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCC(C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


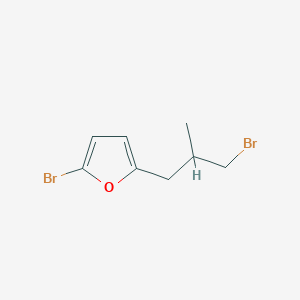
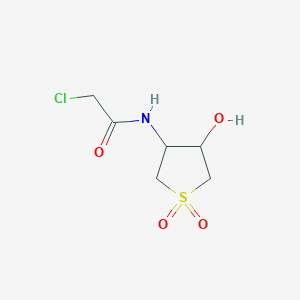
![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)


![Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13199310.png)
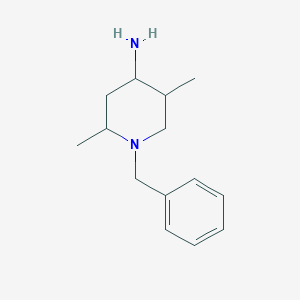



![(2-(8-Azabicyclo[3.2.1]octan-3-YL)ethyl)dimethylamine](/img/structure/B13199340.png)
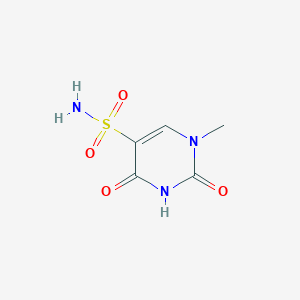
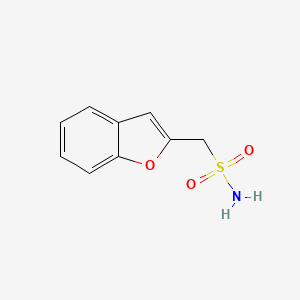
![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)
